5-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Description
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
5-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C10H13NO2/c1-7-6-11-10-8(12-2)4-3-5-9(10)13-7/h3-5,7,11H,6H2,1-2H3 |
InChI Key |
KAPZWSLKZHZEGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=C(O1)C=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The benzoxazine ring can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield methoxybenzoic acid, while reduction can produce dihydrobenzoxazine derivatives.
Scientific Research Applications
5-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is used in the production of advanced materials, such as high-performance resins and coatings.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets. The methoxy and methyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity. The benzoxazine ring can undergo ring-opening polymerization, leading to the formation of cross-linked networks with unique mechanical and thermal properties.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs and their distinguishing features:
Pharmacological Activity
- Anticancer Activity : Derivatives with para-substituted aryl groups at position 4 (e.g., 4-aryl-3,4-dihydro-2H-1,4-benzoxazines) demonstrated potent anti-proliferative effects against MIA PaCa-2 and MDA-MB-231 cancer cells. Meta-substituted analogs showed reduced activity, highlighting the importance of substituent position .

- Cardiovascular Effects: Oxypropanolamine derivatives exhibited enhanced β-adrenergic receptor binding. For example, a 4-acetyl derivative showed 2.1× higher β₁-receptor affinity than propranolol .
- Antimicrobial Properties : The tert-butyl-substituted analog (3-(tert-Butyl)-3,4-dihydro-2H-1,4-benzoxazine) was identified in cabbage extracts and linked to broad-spectrum antimicrobial activity .
Key Research Findings
Substituent Position Matters : Para-substituted aryl groups enhance anticancer activity, while meta-substitution reduces potency .
Receptor Selectivity: Introduction of bulky groups (e.g., tert-butylamino) improves β₂-adrenergic receptor selectivity by 386-fold compared to propranolol .
Natural Occurrence : The 1,4-benzoxazine scaffold is found in natural sources like cabbage, suggesting evolutionary bioactive relevance .
Biological Activity
5-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS No. 1893138-99-2) is a compound belonging to the benzoxazine family, known for its diverse biological activities. This article explores its pharmacological properties, particularly its anticancer potential, receptor interactions, and other biological effects based on recent studies.
Chemical Structure and Properties
The molecular formula of 5-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is with a molecular weight of 179.22 g/mol. The compound features a benzoxazine ring structure that contributes to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzoxazine derivatives, including 5-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| PC-3 (Prostate Cancer) | 7.84 - 16.2 | High |
| MDA-MB-231 (Breast Cancer) | >40% inhibition at 25 µM | Moderate |
| MIA PaCa-2 (Pancreatic Cancer) | >50% inhibition at 25 µM | High |
| U-87 MG (Glioblastoma) | Not specified | Low |
These findings suggest that the compound could serve as a lead for further structural optimization in anticancer drug development .
The mechanism underlying the anticancer activity of 5-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. For instance, it has been shown to inhibit angiogenesis and downregulate hypoxia-induced genes in tumor cells . The presence of hydroxyl groups in related compounds enhances their ability to form hydrogen bonds with target proteins, potentially increasing their binding affinity and efficacy against cancer cells .
Receptor Interactions
Benzoxazine derivatives have been studied for their interactions with serotonin receptors. A related study indicated that modifications to the benzoxazine structure can significantly affect binding affinity to serotonin receptors (5HT3). Compounds with specific substitutions at the 2-position of the benzoxazine ring demonstrated enhanced antagonistic activities against these receptors . This suggests that 5-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine may also possess neuropharmacological properties worth exploring.
Study on Antiproliferative Activity
In a comprehensive evaluation of various benzoxazine derivatives, including 5-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, researchers synthesized multiple compounds and assessed their antiproliferative effects across several cancer cell lines. The study concluded that certain structural modifications significantly enhanced activity against MIA PaCa-2 and PC-3 cells. Notably, the introduction of amino groups was correlated with increased inhibition rates .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies revealed that specific substitutions on the benzoxazine scaffold could lead to improved biological activity. For instance:
| Substitution | Effect on Activity |
|---|---|
| Hydroxyl groups | Increased binding affinity |
| Methyl groups | Enhanced receptor antagonism |
| Amino groups | Significant improvement in inhibition rates |
These findings underscore the importance of molecular modifications in enhancing the therapeutic potential of benzoxazines .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a two-step sequence starting from benzoxazole precursors. For example, halogenation of benzoxazole followed by nucleophilic substitution with methoxy and methyl groups under controlled temperatures (60–80°C) and inert atmospheres (e.g., N₂) is a common approach. Yield optimization requires precise stoichiometric ratios (e.g., 1.00 equiv. of triazine intermediates) and catalysts like DMAP (4-dimethylaminopyridine) . Analytical techniques such as TLC and HPLC are critical for monitoring reaction progress.
Q. How is the structural characterization of 5-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine validated in academic research?
- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic
- NMR : ¹H and ¹³C NMR to identify methoxy (δ ~3.8 ppm) and methyl groups (δ ~1.2–1.5 ppm).
- HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., [M+H]+ calculated for C₁₀H₁₃NO₂: 179.0946; observed: 179.0942) .
- X-ray crystallography : Resolves dihydrobenzoxazine ring conformation and substituent spatial arrangement .
Advanced Research Questions
Q. What strategies are employed to analyze structure-activity relationships (SAR) for derivatives of 5-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine?
- Methodological Answer : SAR studies involve systematic substitution at the 2-methyl or 5-methoxy positions. For example:
- Bioisosteric replacement : Substituting the methoxy group with halogens (e.g., F, Cl) to assess electronic effects on biological activity .
- Ring modification : Introducing heterocycles (e.g., pyrazole, thiazole) to evaluate scaffold flexibility. Data from cytotoxicity assays (e.g., IC₅₀ values) and computational docking (e.g., binding affinity to enzyme active sites) guide optimization .
Q. How can researchers address contradictions in reported biological activity data for benzoxazine derivatives?
- Methodological Answer : Discrepancies often arise from variations in assay conditions or impurity profiles. To resolve these:
- Reproduce experiments : Validate purity via HPLC (>98%) and control solvent/DMSO concentrations in bioassays.
- Comparative SAR analysis : Cross-reference activity data with structurally analogous compounds (e.g., 5-Fluoro-2-methoxybenzaldehyde derivatives) to identify substituent-specific trends .
Q. What in vitro models are suitable for assessing the metabolic stability of 5-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine?
- Methodological Answer : Use hepatic microsomal assays (human or rodent) to measure metabolic half-life (t₁/₂). Incubate the compound with NADPH-regenerating systems and quantify parent compound depletion via LC-MS. CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) identify major metabolic pathways .
Q. How do computational methods aid in optimizing the pharmacokinetic profile of benzoxazine derivatives?
- Methodological Answer : Molecular dynamics simulations predict LogP (lipophilicity) and solubility. Tools like SwissADME estimate absorption parameters (e.g., Caco-2 permeability). QSAR models correlate structural descriptors (e.g., polar surface area) with bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

